Biphalin

Übersicht

Beschreibung

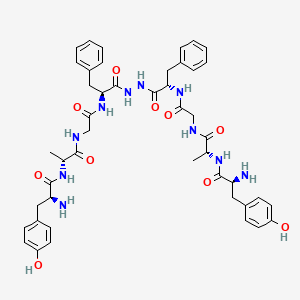

Biphalin ist ein dimeres Enkephalin-Peptid endogenen Ursprungs, das aus zwei Tetrapeptiden besteht, die von Enkephalin abgeleitet sind und über eine Hydrazidbrücke 'tail-to-tail' miteinander verbunden sind . Es wurde 1982 von Andrzej W. Lipkowski als analgetisches Peptid entwickelt und synthetisiert . This compound hat eine hohe Affinität zu sowohl μ- als auch δ-Opioidrezeptoren, was es zu einem potenten Opioidagonisten macht .

Herstellungsmethoden

This compound wird mittels Festphasensynthese von Peptiden synthetisiert, da seine chemische Struktur eine Festphasensynthese von Peptiden nicht zulässt . Die Synthese beinhaltet die Kupplung von zwei Tetra-Aminosäurefragmenten (Tyr-D-Ala-Gly-Phe-), die 'tail-to-tail' über eine Hydrazidbrücke miteinander verbunden sind . Der Prozess umfasst die Auswahl von Schutzgruppen für die funktionellen Gruppen von Aminosäuren, deren Entschützung und die Peptidbindungsbildung unter Verwendung verschiedener Kupplungsreagenzien, wie z. B. Carbodiimid-basierter Reagenzien (z. B. DCC oder DIC) mit Additiven wie HOBt/HOAt oder Oxyma .

Vorbereitungsmethoden

Biphalin is synthesized using solution phase peptide synthesis, as its chemical structure does not allow for solid phase peptide synthesis . The synthesis involves the coupling of two tetra-amino acid fragments (Tyr-D-Ala-Gly-Phe-) joined tail-to-tail by a hydrazide bridge . The process includes the selection of protecting groups for the functional groups of amino acids, their deprotection, and peptide bond formation using diverse coupling reagents such as carbodiimide-based reagents (e.g., DCC or DIC) with additives like HOBt/HOAt or Oxyma .

Analyse Chemischer Reaktionen

Biphalin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Carbodiimid-basierte Reagenzien zur Peptidbindungsbildung . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind this compound-Analoga mit modifizierter μ/δ-Selektivität und erhöhter Potenz .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Biphalin is recognized for its remarkable analgesic efficacy. Research indicates that it is approximately 1000 times more potent than morphine when administered intrathecally, and displays a seven-fold greater potency than etorphine when given intracerebroventricularly in animal models . Its effectiveness spans across various pain types including:

- Acute Pain : this compound has demonstrated significant analgesic effects in acute pain models.

- Neuropathic Pain : Studies indicate that this compound can alleviate symptoms associated with neuropathic pain by modulating pronociceptive mediators .

- Chronic Pain : Its long-lasting effects make it a candidate for chronic pain management without the typical side effects associated with traditional opioids .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative conditions. Research has shown that this compound can reduce neurodegeneration in brain tissues following ischemia, evidenced by decreased markers of cell death and inflammation . Key findings include:

- Reduction of Inflammatory Markers : this compound administration has been linked to decreased levels of pro-inflammatory cytokines and neurotoxic mediators in microglial cells, suggesting a role in mitigating neuroinflammation .

- Cell Viability : In vitro studies indicate that this compound enhances cell survival under stress conditions, which is crucial for protecting neuronal health during pathological states .

Antiviral and Antiproliferative Effects

Emerging research suggests that this compound may also possess antiviral and antiproliferative properties. Its interaction with opioid receptors could influence immune responses, potentially making it useful in managing viral infections or cancer-related pain:

- Antiviral Activity : Preliminary studies indicate that this compound may enhance immune responses against certain viral pathogens .

- Cancer Pain Management : Due to its enhanced local analgesic activity, this compound is being explored as a potential treatment for cancer-related pain, providing relief while minimizing systemic side effects .

Immunomodulatory Role

This compound has been identified as an immunomodulatory agent that can influence various physiological functions beyond pain relief:

- Regulation of Immune Responses : It appears to modulate the activity of immune cells, potentially improving outcomes in inflammatory diseases .

- Wound Healing : There are indications that this compound may promote wound healing through its effects on immune modulation and tissue repair mechanisms .

Safety Profile and Side Effects

One of the most significant advantages of this compound over traditional opioids is its favorable safety profile. Research indicates that this compound does not produce the same level of dependency or tolerance commonly associated with opioid use, making it a promising candidate for long-term pain management strategies .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Wirkmechanismus

Biphalin exerts its effects by binding to μ and δ opioid receptors, which are widespread in the central nervous system and peripheral tissues . The presence of two distinct pharmacophores confers on this compound a high affinity for these receptors, leading to its potent analgesic activity . The mechanism of action involves the modulation of pain signaling pathways and the regulation of other physiological functions .

Vergleich Mit ähnlichen Verbindungen

Biphalin ist aufgrund seiner dimeren Struktur und seiner hohen Affinität zu sowohl μ- als auch δ-Opioidrezeptoren einzigartig . Ähnliche Verbindungen umfassen Enkephaline, die endogene Opioidpeptide sind, und andere this compound-Analoga mit modifizierten Strukturen . Diese Analoga beinhalten oft Modifikationen an der Hydrazidbrücke oder an den Phenylalaninresten an den Positionen 4,4' .

Biologische Aktivität

Biphalin is a dimeric enkephalin analog known for its potent biological activities, particularly as an opioid receptor agonist. This compound has garnered attention in various fields of research, including pain management, neuroprotection, and potential therapeutic applications in neuropathic pain and wound healing. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical models, and potential therapeutic implications.

This compound is composed of two enkephalin units linked by a hydrazine bond, enhancing its binding affinity for opioid receptors. It exhibits high affinity for both μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding affinities in the low nanomolar range. The structure-activity relationship (SAR) studies indicate that modifications to this compound can significantly influence its potency and selectivity at these receptors .

Key Binding Affinities

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) |

|---|---|---|

| This compound | 0.72 | 1.1 |

| Met-enkephalin | 90 | N/A |

| D-Ala2-Met-enkephalinamide | 11.7 | N/A |

Efficacy in Pain Models

Research has demonstrated this compound's effectiveness in alleviating pain symptoms, particularly in models of neuropathic pain. In a study involving chronic constriction injury (CCI) of the sciatic nerve in rats, this compound administration resulted in a significant reduction in neuropathy symptoms by modulating pro-nociceptive mediators released from activated microglia .

Case Study: Neuropathic Pain Reduction

- Model Used : Chronic Constriction Injury (CCI) in rats

- Dosage : Intrathecal injections of this compound

- Outcome : Significant reduction in pain-related behaviors at day 12 post-injury

- Mechanism : Decreased levels of inflammatory mediators such as IL-1β and TNFα, alongside reduced nitric oxide production.

Neuroprotective Properties

This compound's neuroprotective effects have been attributed to its ability to cross the blood-brain barrier (BBB) effectively. Studies have shown that this compound utilizes carrier-mediated transport mechanisms involving organic anion transporting polypeptides (OATP), enhancing its delivery to the central nervous system .

Neuroprotection in Ischemic Models

In ischemic stroke models, this compound has demonstrated a protective effect on neuronal cells by reducing oxidative stress and inflammation. Its metabolic stability allows for prolonged action within the CNS, making it a candidate for further investigation in neurodegenerative diseases .

Applications Beyond Pain Management

Recent studies have explored this compound's potential in other therapeutic areas:

- Wound Healing : Keratin-biphalin scaffolds have shown promise in accelerating wound healing processes in diabetic mice models, indicating this compound's role in tissue regeneration .

- Antiviral Properties : this compound has been investigated for its antiviral activity, suggesting a broader spectrum of biological effects beyond analgesia .

Eigenschaften

CAS-Nummer |

83916-01-2 |

|---|---|

Molekularformel |

C46H56N10O10 |

Molekulargewicht |

909.0 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |

InChI-Schlüssel |

DESSEGDLRYOPTJ-VRANXALZSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

83916-01-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.